1-(Pyridazin-3-yl)cyclopropanamine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It features a cyclopropanamine ring fused with a pyridazine moiety, which may contribute to its biological activity. The molecular formula for this compound is C8H10N2, and it has garnered interest for its potential pharmacological properties.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of pyridazine derivatives with cyclopropanamine precursors. Its synthesis is relevant in the context of developing new therapeutic agents targeting specific biological pathways.
1-(Pyridazin-3-yl)cyclopropanamine belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and carbon in their ring structures. This classification highlights its relevance in medicinal chemistry, particularly in the development of drugs that target neurological and cardiovascular systems.
The synthesis of 1-(Pyridazin-3-yl)cyclopropanamine typically involves several key steps:
The reaction mechanism often involves nucleophilic substitution where the nitrogen atom from the cyclopropanamine attacks the electrophilic carbon of the pyridazine derivative, leading to the formation of 1-(Pyridazin-3-yl)cyclopropanamine. Reaction times can vary from several hours to days, depending on the specific substrates and conditions used.
1-(Pyridazin-3-yl)cyclopropanamine features a cyclopropane ring bonded to a pyridazine ring at the 3-position. The compound's structure can be represented as follows:
The molecular weight is approximately 150.18 g/mol, and it possesses distinct geometric and electronic properties due to the presence of both cyclic and aromatic systems. The bond angles within the cyclopropane are approximately 60 degrees, contributing to its strain energy which can influence reactivity.
1-(Pyridazin-3-yl)cyclopropanamine can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as lithium aluminum hydride for reduction reactions.
The mechanism of action for 1-(Pyridazin-3-yl)cyclopropanamine involves its interaction with specific biological targets:
In vitro studies are necessary to elucidate binding affinities and functional outcomes related to receptor activation or inhibition.
1-(Pyridazin-3-yl)cyclopropanamine is typically a solid at room temperature with a melting point that may vary based on purity and crystallization conditions. Its solubility in water is limited but may dissolve in organic solvents such as ethanol or acetone.
1-(Pyridazin-3-yl)cyclopropanamine has potential applications in various scientific fields:
Retrosynthetic deconstruction of 1-(pyridazin-3-yl)cyclopropanamine reveals two primary disconnection pathways. The first involves cleavage of the C–N bond between the cyclopropane and amine group, yielding pyridazin-3-yl-substituted cyclopropanone or its protected derivatives as precursors for reductive amination or nucleophilic displacement. The second disconnection strategy targets the C–C bond linking the cyclopropane to the pyridazine ring, suggesting cyclopropylmetal reagents (e.g., cyclopropylboronic acids or cyclopropylzinc halides) for cross-coupling with 3-halopyridazines, or alternatively, pyridazine-containing Michael acceptors for cyclopropanation via [2+1] cycloadditions [3] [5]. The bioisosteric significance of the cyclopropylamine moiety—mimicking peptide bonds while conferring metabolic stability and conformational restraint—dictates stringent stereochemical and functional group compatibility throughout the synthesis [7] [10]. Key challenges include the base-sensitive nature of cyclopropane rings and the regiochemical complexities of pyridazine electrophilic activation.
Cyclopropanation strategies pivot on two paradigms: transition metal-catalyzed reactions and classical [2+1] cycloadditions.
Transition Metal-Catalyzed Approaches:Palladium or nickel-catalyzed cross-couplings enable direct union of pre-formed cyclopropyl units with pyridazine halides. The Shu and Gagnon methods demonstrate that Pd-catalyzed coupling of cyclopropylmagnesium bromide with aryl/heteroaryl halides proceeds efficiently in the presence of ZnBr₂ additives, achieving yields >80% for pyridine analogs [3]. Similarly, nickel-catalyzed reductive cross-coupling of NHP ester-activated cyclopropylamines with (hetero)aryl halides provides a single-step route to 1-arylcyclopropylamines, though yields for pyridazine systems require optimization due to catalyst poisoning [3].
Classical [2+1] Cycloadditions:Simmons-Smith cyclopropanation remains a robust method for constructing the cyclopropane ring directly on pyridazine vinyl bonds. Charette’s zinc-catalyzed protocol using diiodomethane and Et₂Zn achieves trans-selectivity (>90%) in cyclopropane formation when applied to 3-vinylpyridazines, though competing N-coordination necessitates protective strategies [3] [8]. Photocatalytic variants, such as Molander’s silicate-mediated cyclopropanation under blue LED irradiation, tolerate electron-deficient heterocycles like pyridazines and offer functional group compatibility (e.g., esters, boronic acids) [3] [5].
Table 1: Comparative Analysis of Cyclopropanation Methodologies
Method | Catalyst/Reagent | Yield Range | Diastereoselectivity | Limitations |
---|---|---|---|---|
Pd-catalyzed Cross-Coupling | Pd(OAc)₂/ZnBr₂ | 70–85% | N/A | Requires stoichiometric Zn additive |
Ni-catalyzed Reductive Coupling | NiCl₂·glyme/Zn | 40–65% | N/A | Sensitive to N-basicity |
Simmons-Smith | Et₂Zn/CH₂I₂ | 60–78% | trans >90% | Pyridazine N-coordination |
Photocatalytic | Ir(ppy)₃/(MeO₂C)₃SiCH₂I | 55–75% | Moderate | Requires specialized reagents |
Regioselective modification of the pyridazine ring at C3 is critical for appending cyclopropane precursors. 3-Halopyridazines (Cl, Br) serve as universal intermediates, accessible via:
Table 2: Regioselective Functionalization Strategies for Pyridazine C3
Method | Reagents/Conditions | Yield Range | Regioselectivity | Compatibility |
---|---|---|---|---|
Directed Lithiation | n-BuLi/TMEDA, −78°C, Electrophile | 65–80% | >95% C4 | Sensitive to N-oxidation |
Suzuki Coupling | PdCl₂(dppf), Cs₂CO₃, dioxane/H₂O, 80°C | 70–88% | C3-specific | Tolerates Bpin/B(OH)₂ |
Nucleophilic Substitution | Cyclopropylamine, DIPEA, DMSO, 100°C | 45–60% | C3 vs C6 = 4:1 | Requires EWG activation |
The cyclopropylamine moiety can be installed via late-stage functionalization:
Reductive Amination:Cyclopropanone hemiacetals—generated in situ from ethyl cyclopropanecarboxylate via Reformatsky reaction—undergo condensation with 3-aminopyridazine under NaBH₃CN or NaBH(OAc)₃ mediation. Yields range from 50–70% at pH 4–6 (acetic acid buffer), but epimerization at cyclopropane chiral centers remains problematic [8] [10].
Nucleophilic Displacement:Electrophilic cyclopropanes activated by gem-diesters or sulfones undergo SN2-type ring opening with 3-aminopyridazine. Trans-2-aryl-N-(tert-butoxycarbonyl)aziridines react regiospecifically with pyridazine nucleophiles at the less hindered carbon, followed by Boc deprotection to furnish trans-configured 1-(pyridazin-3-yl)cyclopropanamines in 60–75% yield over two steps [10]. Stereoinversion risks during aziridine ring expansion necessitate chiral auxiliaries or asymmetric catalysis.
Controlling absolute stereochemistry in the cyclopropane ring requires chiral induction during ring formation or resolution.
Diastereoselective Cyclopropanation:Michael-initiated ring closure (MIRC) using chiral α,β-unsaturated pyridazine derivatives bearing Evans oxazolidinones achieves dr >20:1. Nucleophilic addition of sulfur ylides (e.g., dimethylsulfoxonium methylide) to activated alkenes generates enantioenriched cyclopropanes via stereospecific ring closure [5]. Similarly, Davies rhodium(II)-catalyzed decomposition of diazo compounds in the presence of vinylpyridazines delivers cis-disubstituted cyclopropanes with 90% ee using proline-based catalysts [5].
Chiral Resolution:Racemic 1-(pyridazin-3-yl)cyclopropanamine derivatives undergo kinetic resolution with chiral palladium pincer complexes or lipase-mediated acylation. Candida antarctica lipase B selectively acylates the (S)-enantiomer of N-Boc-protected amines using vinyl acetate, providing enantioenriched amine (>95% ee) and unreacted (R)-amide after hydrolysis [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1